3-Amino-1-(4-methanesulfonylphenyl)urea 3-Amino-1-(4-methanesulfonylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1152712-88-3
VCID: VC2555273
InChI: InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol

3-Amino-1-(4-methanesulfonylphenyl)urea

CAS No.: 1152712-88-3

Cat. No.: VC2555273

Molecular Formula: C8H11N3O3S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-methanesulfonylphenyl)urea - 1152712-88-3

Specification

CAS No. 1152712-88-3
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
IUPAC Name 1-amino-3-(4-methylsulfonylphenyl)urea
Standard InChI InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Standard InChI Key BKCDSMPGPRXRAU-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN

Introduction

Chemical Identity and Structure

3-Amino-1-(4-methanesulfonylphenyl)urea is characterized by specific chemical identifiers that uniquely define its structure and properties.

Basic Identifiers

ParameterInformation
CAS Number1152712-88-3
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
IUPAC Name1-amino-3-(4-methylsulfonylphenyl)urea
Alternative NameN-[4-(methylsulfonyl)phenyl]hydrazinecarboxamide

Table 1: Basic chemical identifiers of 3-Amino-1-(4-methanesulfonylphenyl)urea

Structural Descriptors

Descriptor TypeInformation
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN
InChIInChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
InChIKeyBKCDSMPGPRXRAU-UHFFFAOYSA-N

Table 2: Structural descriptors for digital representation

The compound features a urea group (-NH-CO-NH-) that connects an amino group (-NH2) with a 4-methanesulfonylphenyl moiety. The methanesulfonyl group (-SO2CH3) is attached at the para position of the phenyl ring, creating a distinct electronic environment that influences the compound's reactivity and potential biological interactions.

Physical Properties

Basic Physical Characteristics

PropertyValue
Physical FormPowder
ColorNot specified in literature
Melting Point180-182°C
SolubilitySoluble in DMSO; specific solubility in other solvents not well documented
Storage TemperatureRoom temperature (recommended)

Table 3: Physical properties of 3-Amino-1-(4-methanesulfonylphenyl)urea

Computational Chemistry Parameters

ParameterValue
Topological Polar Surface Area (TPSA)101.29
LogP0.0853
Hydrogen Bond Acceptors4
Hydrogen Bond Donors3
Rotatable Bonds2

Table 4: Computed physicochemical properties relevant to drug-likeness

These parameters suggest that 3-Amino-1-(4-methanesulfonylphenyl)urea has moderate lipophilicity and hydrogen bonding capabilities, which could influence its pharmacokinetic profile if developed for therapeutic applications.

Chemical Reactivity

The reactivity of 3-Amino-1-(4-methanesulfonylphenyl)urea is influenced by its functional groups:

  • The terminal amino group (-NH2) can participate in nucleophilic reactions

  • The urea moiety (-NH-CO-NH-) can engage in hydrogen bonding and serve as both hydrogen bond donor and acceptor

  • The methanesulfonyl group (-SO2CH3) imparts electron-withdrawing properties that influence the reactivity of the attached phenyl ring

These reactive sites make the compound a potential building block for further chemical derivatization to create more complex structures with tailored properties.

Potential Application AreaBasis in Literature
Enzyme InhibitionStructurally similar urea derivatives have been investigated as enzyme inhibitors, including soluble epoxide hydrolase (sEH) inhibitors
Receptor Tyrosine Kinase (RTK) InhibitionN,N'-diaryl urea moieties have been incorporated into anticancer agents targeting RTKs, particularly those involved in angiogenesis
Anti-inflammatory ActivityUrea derivatives have demonstrated anti-inflammatory properties in various models
Antimicrobial PropertiesSome urea derivatives exhibit antimicrobial activity against various pathogens

Table 5: Potential pharmaceutical applications based on related compounds

Chemical Building Block

The compound's functional groups make it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry programs focused on developing:

  • Heterocyclic compounds with improved drug-like properties

  • Conjugates with other pharmacophores

  • Modified urea derivatives with optimized pharmacokinetic profiles

Classification ElementDescription
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard ClassNot specified in available literature
Packing GroupNot specified in available literature

Table 6: Hazard classification information

Hazard and Precautionary Statements

Hazard StatementsCode
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Table 7: Hazard statements associated with the compound

Precautionary StatementsCode
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Wash hands thoroughly after handlingP264
Do not eat, drink or smoke when using this productP270
Use only outdoors or in a well-ventilated areaP271
Wear protective gloves/protective clothing/eye protection/face protectionP280
IF ON SKIN: Wash with plenty of soap and waterP302+P352
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathingP304+P340
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338
Store in a well-ventilated place. Keep container tightly closedP403+P233
Store locked upP405
Dispose of contents/container according to local/regional/national/international regulationsP501

Table 8: Precautionary statements for safe handling

Research Context and Future Directions

3-Amino-1-(4-methanesulfonylphenyl)urea belongs to a broader class of compounds that have attracted interest in medicinal chemistry. The methanesulfonyl group is a common pharmacophore in many drugs, known to enhance water solubility while maintaining membrane permeability. This structural feature, combined with the urea moiety, positions this compound as a potential starting point for developing bioactive molecules.

Future research directions might include:

  • Systematic biological screening to identify specific therapeutic targets

  • Structure-activity relationship (SAR) studies through derivatization of the amino group or modification of the methanesulfonyl substituent

  • Integration into larger molecular frameworks as part of fragment-based drug design approaches

  • Investigation of potential applications in agricultural chemistry, where urea derivatives have found utility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator